molecular formula C6H5NO2S B12361451 2-Thioxonicotinic acid

2-Thioxonicotinic acid

Katalognummer: B12361451
Molekulargewicht: 155.18 g/mol
InChI-Schlüssel: GQWJTOLMGCJVHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Mercaptonicotinic acid is a chemical compound with the molecular formula C6H5NO2S. It is a white crystalline powder with a melting point of 270°C, at which it decomposes . This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for 2-mercaptonicotinic acid are not widely documented, the synthesis typically involves standard organic synthesis techniques, including alkylation and halocyclization, under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: 2-Mercaptonicotinic acid can undergo oxidation reactions, forming disulfide bonds.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 2-mercaptonicotinic acid involves its ability to form complexes with metal ions. These complexes can exhibit various catalytic activities, such as oxygen atom transfer reactions. For example, the molybdenum complex of 2-mercaptonicotinic acid can catalyze the oxidation of benzoin and triphenylphosphine (PPh3) with dimethyl sulfoxide (DMSO) . The compound’s thiol group allows it to interact with metal ions, forming stable chelates that are crucial for its biological and catalytic activities.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Mercaptonicotinic acid is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in both chemical and biological applications. Its thiol group provides distinct reactivity compared to other nicotinic acid derivatives, allowing for specialized applications in catalysis and coordination chemistry .

Eigenschaften

Molekularformel

C6H5NO2S

Molekulargewicht

155.18 g/mol

IUPAC-Name

2-sulfanylidene-3H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-7-5(4)10/h1-4H,(H,8,9)

InChI-Schlüssel

GQWJTOLMGCJVHM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(C(=S)N=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.